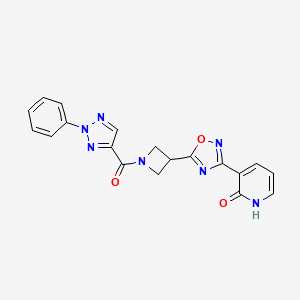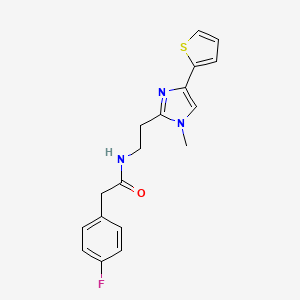![molecular formula C9H14BrCl2N3 B2467317 8-ブロモ-4-メチル-2,3,4,5-テトラヒドロ-1H-ピリド[2,3-b][1,4]ジアゼピン二塩酸塩 CAS No. 2361635-67-6](/img/structure/B2467317.png)
8-ブロモ-4-メチル-2,3,4,5-テトラヒドロ-1H-ピリド[2,3-b][1,4]ジアゼピン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine; dihydrochloride is a chemical compound with the molecular formula C9H12BrN3·2HCl. It is a brominated derivative of a pyrido[2,3-b][1,4]diazepine, which is a type of heterocyclic aromatic organic compound. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further chemical modifications.
Biology: The biological activity of 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine; dihydrochloride has been studied for its potential as a pharmacological agent. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: Research has explored its use in the development of new drugs, particularly in the field of oncology. Its ability to interact with specific molecular targets makes it a candidate for anti-cancer agents.
Industry: In the chemical industry, this compound is used in the synthesis of other chemicals and materials. Its unique structure and reactivity make it valuable for various industrial applications.
作用機序
Target of Action
The primary targets of EN300-7432822 are yet to be definitively identified. Similar compounds have been found to exhibit high anti-tumor activity
Mode of Action
The exact mode of action of EN300-7432822 is currently unknown. This typically involves binding to specific proteins or enzymes within the target cells, thereby disrupting their normal function and leading to cell death .
Biochemical Pathways
Given its potential anti-tumor activity, it is likely that the compound affects pathways involved in cell proliferation and survival
Result of Action
The molecular and cellular effects of EN300-7432822 are likely to be related to its potential anti-tumor activity. This could involve inducing apoptosis (cell death) in cancer cells, inhibiting cell proliferation, or disrupting other cellular processes necessary for tumor growth . .
Action Environment
The action, efficacy, and stability of EN300-7432822 may be influenced by various environmental factors. These could include the physiological environment within the body (such as pH and temperature), the presence of other substances that may interact with the compound, and the specific characteristics of the target cells
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine; dihydrochloride typically involves multiple steps, starting with the construction of the pyrido[2,3-b][1,4]diazepine core. One common synthetic route includes the cyclization of a suitable precursor, such as a 1,4-diaminobutane derivative, with a brominated compound under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Quality control measures, such as chromatography and spectroscopy, would be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine; dihydrochloride can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized species.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be employed for substitution reactions.
Major Products Formed:
Oxidation: Bromate derivatives or other oxidized forms.
Reduction: Derivatives lacking the bromine atom.
Substitution: Derivatives with different functional groups replacing the bromine atom.
類似化合物との比較
8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound is structurally similar but contains a methoxy group instead of a bromine atom.
7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Another brominated compound with a different heterocyclic core.
Uniqueness: 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine; dihydrochloride is unique due to its specific combination of a bromine atom and a pyrido[2,3-b][1,4]diazepine core. This combination provides distinct chemical reactivity and potential biological activity compared to similar compounds.
特性
IUPAC Name |
8-bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c1-6-2-3-11-8-4-7(10)5-12-9(8)13-6;;/h4-6,11H,2-3H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWRCXILIMKTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C(N1)N=CC(=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(morpholine-4-sulfonyl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B2467240.png)
![5-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2467241.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2467243.png)
![2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2467247.png)
![N-(2-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2467248.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2467249.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)



![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)
